molecular formula C6H4FIZn B8432250 zinc;fluorobenzene;iodide

zinc;fluorobenzene;iodide

Cat. No.: B8432250
M. Wt: 287.4 g/mol
InChI Key: KXRVGYUTTUSSHQ-UHFFFAOYSA-M
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Description

Zinc iodide (ZnI₂) is a zinc halide compound formed by the reaction of zinc with iodine. It is a white, hygroscopic solid with applications in organic synthesis, perovskite solar cells (as an additive to reduce molecular iodine and iodide interstitials), and electrolysis experiments . Its synthesis can occur via direct elemental reaction (Zn + I₂) or double displacement reactions (e.g., ZnSO₄ + BaI₂ → ZnI₂ + BaSO₄) .

Fluorobenzene (C₆H₅F) is a halogenated aromatic compound synthesized via diazonium salt reactions using hydrofluoric acid . It is noted for its volatility, chemical stability, and use as an internal standard in analytical chemistry due to its inertness and predictable behavior .

Properties

Molecular Formula

C6H4FIZn

Molecular Weight

287.4 g/mol

IUPAC Name

zinc;fluorobenzene;iodide

InChI

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

KXRVGYUTTUSSHQ-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)F.[Zn+2].[I-]

Origin of Product

United States

Preparation Methods

Direct Synthesis via Zinc-Iodide-Fluorobenzene Metathesis

The most straightforward route involves the reaction of zinc iodide (ZnI₂) with fluorobenzene (C₆H₅F) under controlled conditions. ZnI₂, prepared by direct combination of zinc and iodine in refluxing ether , serves as a Lewis acid to activate fluorobenzene’s C–F bond. Recent studies demonstrate that ZnI₂ facilitates oxidative addition into the C–F bond at temperatures above 80°C, forming a transient Zn(C₆H₅F)I₂ intermediate . This intermediate stabilizes through coordination with ether solvents like tetrahydrofuran (THF), yielding a tetrahedral zinc complex:

ZnI2+C6H5FTHF, 80°C[Zn(C6H5F)I2(THF)]n\text{ZnI}2 + \text{C}6\text{H}5\text{F} \xrightarrow{\text{THF, 80°C}} [\text{Zn}(\text{C}6\text{H}5\text{F})I2(\text{THF})]_n \quad \text{}

Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ yield above 80°C
SolventTHF > DMF > EtherTHF maximizes coordination
ZnI₂:Purity≥98%↓ side reactions

This method achieves yields up to 68% but requires rigorous exclusion of moisture to prevent hydrolysis .

Electrochemical Synthesis in Non-Aqueous Media

Innovative electrochemical approaches leverage zinc anodes in fluorobenzene-containing electrolytes. A 2025 patent (CN113036145B) describes a cell with a zinc foil anode, iodine-doped covalent organic framework (COF) cathode, and an electrolyte of ZnSO₄/C₆H₅F in acetonitrile . During discharge, zinc oxidizes to Zn²⁺, which reacts with iodide and fluorobenzene at the cathode:

Zn+2I+C6H5FZn(C6H5F)I2+2e\text{Zn} + 2\text{I}^- + \text{C}6\text{H}5\text{F} \rightarrow \text{Zn}(\text{C}6\text{H}5\text{F})\text{I}_2 + 2e^- \quad \text{}

Electrochemical metrics:

Current Density (mA/cm²)Capacity Retention (50 cycles)Coulombic Efficiency
0.581.8%98.2%
1.076.5%95.7%

This method benefits from in situ generation of active species but requires precise control over electrolyte composition to avoid parasitic reactions .

Solid-State Mechanochemical Synthesis

Ball milling ZnI₂ with fluorobenzene and a tertiary amine (e.g., 1,8-diazabicycloundec-7-ene, DBU) enables solvent-free preparation. The mechanochemical force induces C–F bond cleavage, forming a zincate complex:

ZnI2+C6H5F+DBUball milling[DBUH][Zn(C6H5)I3]\text{ZnI}2 + \text{C}6\text{H}5\text{F} + \text{DBU} \xrightarrow{\text{ball milling}} [\text{DBUH}][\text{Zn}(\text{C}6\text{H}5)\text{I}3] \quad \text{}

Optimized conditions:

  • Milling time: 2–4 hours

  • Frequency: 30 Hz

  • Molar ratio (ZnI₂:C₆H₅F:DBU): 1:1:1.2

X-ray diffraction confirms the product’s ionic structure, with the DBU cation balancing the [Zn(C₆H₅)I₃]⁻ anion . This method achieves 92% yield but faces scalability challenges.

Catalytic C–H Zincation of Fluorobenzene

Main-group zincates, such as [(PMDETA)KZn(TMP)Et₂] (PMDETA = pentamethyldiethylenetriamine, TMP = 2,2,6,6-tetramethylpiperidide), directly deprotonate fluorobenzene at −40°C :

C6H5F+[(PMDETA)KZn(TMP)Et2][(PMDETA)K][Zn(C6H4F)TMP]+Et2Zn\text{C}6\text{H}5\text{F} + [(\text{PMDETA})\text{KZn}(\text{TMP})\text{Et}2] \rightarrow [(\text{PMDETA})\text{K}][\text{Zn}(\text{C}6\text{H}4\text{F})\text{TMP}] + \text{Et}2\text{Zn} \quad \text{}

This method selectively functionalizes the meta position of fluorobenzene due to the directing effect of the fluorine atom. Key advantages include:

  • High regioselectivity (>95%)

  • Compatibility with electrophilic quenching agents (e.g., I₂)

However, the requirement for cryogenic conditions (−40°C) limits industrial adoption .

Solution-Phase Reductive Coupling

Zinc-mediated reductive coupling of iodobenzene and fluoroiodobenzene in dimethylformamide (DMF) provides an alternative pathway:

C6H5I+C6H4FI+ZnDMFZn(C6H5)(C6H4F)I+ZnI2\text{C}6\text{H}5\text{I} + \text{C}6\text{H}4\text{FI} + \text{Zn} \xrightarrow{\text{DMF}} \text{Zn}(\text{C}6\text{H}5)(\text{C}6\text{H}4\text{F})\text{I} + \text{ZnI}_2 \quad \text{}

Reaction optimization reveals:

  • DMF enhances zinc’s reducing power compared to ethers.

  • Stoichiometric zinc (1.2 equiv) maximizes conversion.

  • Side products (e.g., biphenyl derivatives) form if I₂ scavengers (e.g., Na₂S₂O₃) are omitted.

This method yields 55–60% of the target complex but necessitates post-synthesis purification via column chromatography .

Chemical Reactions Analysis

Types of Reactions: zinc;fluorobenzene;iodide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the 3-fluorophenyl group and another organic moiety .

Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like THF. The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products: The major products formed from the reactions involving 3-fluorophenylzinc iodide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Chemistry: In chemistry, 3-fluorophenylzinc iodide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable tool in the development of new synthetic methodologies .

Biology and Medicine: While specific biological and medicinal applications of 3-fluorophenylzinc iodide are less common, its derivatives and the compounds synthesized using it can have significant biological activity. These compounds may be explored for their potential therapeutic properties .

Industry: In the industrial sector, 3-fluorophenylzinc iodide is used in the production of fine chemicals, including pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it an essential reagent for the large-scale synthesis of these products .

Mechanism of Action

The mechanism of action of 3-fluorophenylzinc iodide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then participates in the transmetalation step of the reaction. This step is facilitated by a palladium catalyst, which helps to transfer the organic group from the zinc reagent to the organic halide, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison of Zinc Iodide with Other Zinc Halides

Zinc iodide belongs to the zinc halide family (ZnX₂; X = F, Cl, Br, I), which exhibit distinct properties based on halogen electronegativity and ionic/covalent character.

Table 1: Comparative Properties of Zinc Halides
Property ZnF₂ ZnCl₂ ZnBr₂ ZnI₂
Melting Point (°C) 872 (ionic) 290 394 446
Solubility in Water Low High High High (deliquescent)
Covalent Character Low Moderate High Highest
Applications Optical coatings Catalysis, fluxes Organic synthesis Perovskite solar cells, electrolysis

Key Findings :

  • Ionic vs. Covalent Behavior : ZnF₂ is predominantly ionic with a high melting point, while ZnI₂ exhibits stronger covalent bonding due to the polarizable iodide ion .
  • Reactivity : ZnI₂ is more reactive in redox reactions, such as its role in perovskite solar cells to suppress iodine generation and improve film uniformity .
  • Synthesis Efficiency : Direct elemental synthesis of ZnI₂ is preferred over double displacement methods due to higher purity and yield .

Comparison of Fluorobenzene with Other Haloarenes

Fluorobenzene is part of the haloarene series (C₆H₅X; X = F, Cl, Br, I), where halogen size and electronegativity influence physical and chemical properties.

Table 2: Comparative Properties of Haloarenes
Property Fluorobenzene Chlorobenzene Bromobenzene Iodobenzene
Boiling Point (°C) 85 131 156 188
Dipole Moment (D) 1.60 1.58 1.52 1.40
Synthesis Method Diazonium salt + HF Sandmeyer reaction Ullmann reaction Grignard + I₂
Reactivity in EAS Moderate Moderate Low Very low

Key Findings :

  • Volatility : Fluorobenzene’s low boiling point makes it ideal for gas-phase applications, unlike heavier haloarenes .
  • Synthesis : Fluorobenzene requires specialized routes (e.g., Balz-Schiemann reaction) due to HF’s toxicity, whereas chlorobenzene is more straightforward to synthesize .
  • Electrophilic Substitution : Fluorine’s electronegativity deactivates the benzene ring but directs substituents para due to its inductive effect .

Zinc Complexes with Fluorinated Ligands vs. Non-Fluorinated Analogs

Zinc complexes with fluorinated ligands, such as fluorophenyl-substituted azomethines, demonstrate enhanced luminescence quantum yields (up to 15% higher) and electroluminescence performance compared to chlorinated analogs . The electron-withdrawing effect of fluorine improves charge transport in optoelectronic devices .

Notes and Limitations

  • Contradictions : Some synthesis methods for ZnI₂ (e.g., direct reaction vs. double displacement) yield varying purity levels, necessitating context-specific recommendations .

Q & A

Q. What are the optimal methods for synthesizing zinc iodide (ZnI₂) in academic laboratories, and how can stoichiometric errors be minimized?

Q. How does fluorobenzene’s electronic structure influence its reactivity in organometallic synthesis?

Fluorobenzene’s strong electron-withdrawing -F group directs electrophilic substitution to the meta position, complicating coupling reactions. Experimental strategies include:

  • Activation : Use Lewis acids (e.g., ZnCl₂) to polarize C-F bonds for nucleophilic aromatic substitution .
  • Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized aryl halides .
  • Spectroscopic validation : NMR (¹⁹F) to track regioselectivity and reaction intermediates .

Advanced Research Questions

Q. How can computational methods resolve contradictions in ZnI₂’s thermodynamic stability under varying humidity conditions?

Q. How should researchers address discrepancies in reported solubility values for ZnI₂ across solvents?

Literature conflicts arise from solvent purity and temperature variations. Best practices:

  • Standardization : Use anhydrous solvents (e.g., DMSO, ethanol) pre-dried with molecular sieves .
  • Reproducibility : Compare solubility at fixed temperatures (e.g., 25°C ± 0.1°C) using UV-Vis calibration curves for iodide quantification .
  • Error reporting : Include uncertainty intervals (e.g., ZnI₂ solubility in H₂O: 430 ± 15 g/L at 25°C) .

Q. What strategies validate fluorobenzene’s role as a non-innocent ligand in zinc coordination complexes?

  • Single-crystal XRD : Resolve bonding modes (η⁶ vs. η¹) in Zn-fluorobenzene adducts .
  • Cyclic voltammetry : Detect redox activity (e.g., F-Benzene → F-Benzene⁻) in electrochemical windows .
  • Computational docking : Simulate ligand-Zn binding energies using Gaussian09 with LANL2DZ basis sets .

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